Prochlorperazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Freely soluble in alcohol, ether, chloroform

In water, 1.496X10-2 g/L (14.96 mg/L) at 24 °C

1.10e-02 g/L

Synonyms

Canonical SMILES

Understanding Dopamine and Psychosis

PCP is a dopamine antagonist, meaning it blocks dopamine receptors in the brain. Dopamine is a neurotransmitter implicated in psychosis, and PCP's ability to reduce psychotic symptoms has led researchers to investigate the role of dopamine in these disorders. Studies using PCP in animal models help scientists understand how dopamine dysfunction contributes to psychosis and explore potential new antipsychotic medications.

[^1] Seeman, P. (2015). Dopamine receptor reward receptor (DRD2) supersensitivity in schizophrenia and addiction. ()[^2] Millan, M. J., De Las Heras, B., & Pratt, W. G. (2012). The dopamine D2 receptor reward system: its role in drug dependence and schizophrenia. Pharmacology & Therapeutics, 135(3), 438-459. ()

Investigating Neurotransmission and Behavior

PCP's effects extend beyond dopamine. It can also interact with other neurotransmitter systems, including serotonin and histamine. Researchers use PCP in animal studies to explore how these neurotransmitter interactions influence behavior and brain function. This knowledge can be valuable in developing treatments for various neurological and psychiatric disorders.

[^3] Millan, M. J., De Las Heras, B., & Pratt, W. G. (2012). The dopamine D2 receptor reward system: its role in drug dependence and schizophrenia. Pharmacology & Therapeutics, 135(3), 438-459. ()

Studying Movement Disorders

PCP can induce extrapyramidal side effects, a type of movement disorder. This unintended effect has been used in research to understand the mechanisms behind these disorders, such as Parkinson's disease and tardive dyskinesia. By studying the effects of PCP on movement, researchers can develop strategies to prevent or manage these side effects in patients receiving antipsychotic medications.

[^4] Ungerstedt, U., & Carlsson, A. (1973). Apomorphine-induced inhibition of motility: turning behavior in rats. Life Sciences, 12(11), E95-E100. ()

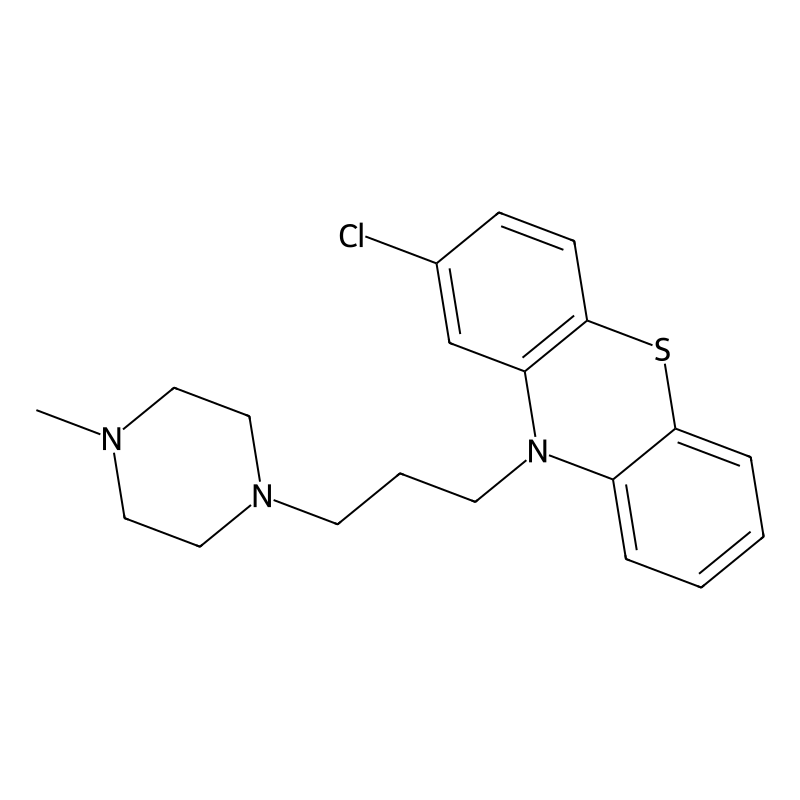

Prochlorperazine is a first-generation antipsychotic belonging to the phenothiazine class, primarily used to treat schizophrenia, schizoaffective disorders, and severe nausea and vomiting. The chemical formula for prochlorperazine is C₁₉H₂₄ClN₃S, with a molar mass of 373.94 g/mol . It functions mainly by blocking dopamine D₂ receptors in the central nervous system, which helps to mitigate psychotic symptoms and control nausea .

Prochlorperazine's mechanism of action for its antiemetic effect involves antagonism of dopamine D2 receptors in the area postrema, a brainstem structure involved in nausea and vomiting control []. In schizophrenia and psychosis, it's thought to work by blocking dopamine D2 receptors in the mesolimbic pathway, leading to a reduction in positive symptoms [].

Prochlorperazine can cause various side effects, including drowsiness, extrapyramidal symptoms (involuntary movements), tardive dyskinesia (involuntary facial movements), and low blood pressure []. It can also interact with other medications, so careful monitoring is necessary during co-administration [].

The drug carries a black box warning from the US Food and Drug Administration (FDA) highlighting the increased risk of tardive dyskinesia with prolonged use [].

The biological activity of prochlorperazine is primarily attributed to its antagonistic effects on dopamine D₂ receptors. This blockade results in a reduction of dopaminergic activity, which is beneficial in treating psychosis and nausea. Additionally, prochlorperazine has been shown to inhibit the P2X7 receptor in human macrophages, preventing calcium ion influx independent of dopamine antagonism . Its antipsychotic effects typically manifest within 5 to 10 minutes following intramuscular injection, lasting for several hours .

Prochlorperazine can be synthesized through two main methods:

- Alkylation of 2-Chlorophenothiazine: This method involves the alkylation of 2-chlorophenothiazine with 1-(3-chloropropyl)-4-methylpiperazine in the presence of sodamide.

- Alkylation of 2-Chloro-10-(3-chloropropyl)phenothiazine: This alternative synthesis route utilizes 1-methylpiperazine as a reactant .

Both methods yield prochlorperazine as a final product.

Prochlorperazine is primarily indicated for:

- Psychotic Disorders: Treatment of schizophrenia and schizoaffective disorders.

- Nausea and Vomiting: Effective against severe nausea and vomiting associated with chemotherapy, surgery, or radiation therapy.

- Anxiety: Occasionally used for anxiety not attributable to mental health conditions .

Additionally, it is sometimes employed off-label for migraine headaches .

Prochlorperazine has several notable interactions with other substances:

- Cytochrome P450 Interactions: It is metabolized by the cytochrome P450 system; thus, drugs that inhibit or induce these enzymes can alter prochlorperazine levels in the body .

- Antidepressants: Co-administration with certain antidepressants may increase the risk of serotonin syndrome.

- Alcohol: Concurrent use can exacerbate sedation and impair motor function .

Adverse effects may also arise from interactions with other medications that affect blood pressure or heart rhythm.

Prochlorperazine shares structural and functional similarities with several other antipsychotic agents. Below is a comparison highlighting its uniqueness:

| Compound Name | Class | Primary Use | Unique Features |

|---|---|---|---|

| Chlorpromazine | Phenothiazine | Antipsychotic | First antipsychotic developed |

| Fluphenazine | Phenothiazine | Antipsychotic | Long-acting formulation available |

| Perphenazine | Phenothiazine | Antipsychotic | Less sedation compared to prochlorperazine |

| Thioridazine | Phenothiazine | Antipsychotic | Associated with cardiac issues |

| Promethazine | Phenothiazine | Antihistamine/antiemetic | Primarily used for allergies |

Prochlorperazine is particularly noted for its rapid onset of action in treating nausea and its strong affinity for dopamine receptors compared to some of its counterparts .

Prochlorperazine exhibits well-defined thermodynamic characteristics that are fundamental to its pharmaceutical behavior and stability profile. The compound demonstrates a melting point of 228°C [1] [2] [3] [4], which indicates considerable thermal stability under normal storage conditions. This melting point is consistent across multiple authoritative sources and represents the transition temperature at which the crystalline solid form converts to liquid phase under atmospheric pressure.

The octanol-water partition coefficient (LogP) of 4.61 [5] positions prochlorperazine as a lipophilic compound with significant membrane permeability characteristics. This relatively high LogP value indicates strong affinity for lipid environments, which correlates with its ability to cross biological membranes and reach target sites in the central nervous system. The lipophilic nature is attributed to the phenothiazine ring system and the substituted piperazine moiety, which collectively contribute to the compound's hydrophobic character.

The acid dissociation constant (pKa) of 8.1 at 24°C in aqueous solution [1] [4] identifies prochlorperazine as a weak base. This pKa value indicates that at physiological pH (approximately 7.4), the compound exists predominantly in its ionized form, which influences its solubility behavior, distribution characteristics, and interaction with biological systems. The relatively high pKa value is characteristic of tertiary amine groups present in the piperazine ring structure.

Density measurements indicate a value of 1.1679 g/cm³ [1] [4], representing an estimated bulk density that is slightly higher than water. The refractive index of 1.6000 [1] [4] suggests moderate optical density, consistent with the aromatic character of the phenothiazine ring system. These physical constants provide essential parameters for pharmaceutical formulation development and quality control procedures.

| Property | Value | Temperature/Conditions | Source |

|---|---|---|---|

| Melting Point | 228°C | Atmospheric pressure | ChemicalBook, PubChem [1] [2] [3] |

| Boiling Point | 260-275°C | 2 Torr pressure | ChemicalBook [1] |

| Log P | 4.61 | 25°C | Chemsrc [5] |

| pKa | 8.1 | 24°C, aqueous | ChemicalBook [1] |

| Density | 1.1679 g/cm³ | Estimated value | ChemicalBook [1] |

| Refractive Index | 1.6000 | Estimated value | ChemicalBook [1] |

Solubility Characteristics in Pharmaceutical Solvents

Prochlorperazine exhibits distinctly different solubility profiles across various pharmaceutical solvents, which is critical for formulation development and stability considerations. The compound demonstrates very limited aqueous solubility with a water solubility of 14.96 mg/L at 24°C [1] [4], classifying it as a poorly water-soluble compound according to pharmaceutical classification systems. This low aqueous solubility is attributed to the lipophilic nature of the phenothiazine ring system and the overall molecular structure.

In methanol, prochlorperazine shows enhanced solubility at 1.152 mg/mL [6], representing approximately a 77-fold increase compared to water solubility. This improved dissolution in methanol results from the alcohol's ability to interact with both the polar and non-polar regions of the molecule through hydrogen bonding and van der Waals interactions.

The compound exhibits excellent solubility in dimethyl sulfoxide (DMSO) at 10 mg/mL for the maleate salt [7], making DMSO a preferred solvent for analytical procedures and research applications. The exceptional solubility in DMSO is attributed to the solvent's aprotic dipolar characteristics and its ability to solvate both charged and uncharged species effectively.

Chloroform and ethyl acetate both provide slight solubility [1] [4], which is expected given their moderate polarity and ability to interact with the aromatic ring systems. The 0.1N hydrochloric acid solution demonstrates improved solubility at 1.026 mg/mL [6], indicating protonation-enhanced dissolution due to the formation of the more water-soluble hydrochloride salt form.

Phosphate buffer at pH 6.8 shows limited solubility at 0.231 mg/mL [6], while ethanol renders the compound practically insoluble [8] [9]. These solubility characteristics have direct implications for pharmaceutical formulation strategies, analytical method development, and bioavailability considerations.

| Solvent System | Solubility Value | Classification | Pharmaceutical Relevance |

|---|---|---|---|

| Water (24°C) | 14.96 mg/L | Very slightly soluble | Aqueous formulations challenging [1] |

| Methanol | 1.152 mg/mL | Sparingly soluble | Analytical applications [6] |

| DMSO | 10 mg/mL | Freely soluble | Research and analysis [7] |

| 0.1N HCl | 1.026 mg/mL | Sparingly soluble | Salt form enhancement [6] |

| Phosphate Buffer (pH 6.8) | 0.231 mg/mL | Slightly soluble | Physiological conditions [6] |

| Chloroform | Slightly soluble | Slightly soluble | Extraction procedures [1] |

| Ethyl Acetate | Slightly soluble | Slightly soluble | Purification processes [1] |

| Ethanol | Insoluble | Practically insoluble | Limited formulation utility [8] |

Solid-State Stability Under Environmental Stress Conditions

Prochlorperazine demonstrates variable stability responses to different environmental stress conditions, with photostability representing the most significant stability concern. Thermal stability studies reveal that the compound maintains reasonable stability at 40°C but shows increased degradation rates at elevated temperatures [10] [11]. The thermal degradation follows first-order kinetics, with activation energies indicating moderate thermal stability compared to other phenothiazine derivatives.

Humidity stress testing at 75% relative humidity shows that solid-state prochlorperazine maintains acceptable stability [12] [13], particularly when compared to solution-phase degradation. The solid-state matrix provides protection against moisture-induced hydrolysis, although prolonged exposure to high humidity conditions can facilitate oxidative degradation pathways.

Photostability represents the most critical stability challenge for prochlorperazine [12] [13] [14]. Under UV light exposure at 254 nm, the compound undergoes rapid degradation through multiple pathways, generating more than 50 distinct degradation products. Sunlight exposure produces the most extensive degradation, with degradation rates following the order: sunlight >> UV light (254 nm) > fluorescent light [12] [15].

Oxidative stress conditions using 3% hydrogen peroxide demonstrate high susceptibility to oxidative degradation [12] [13], with sulfoxidation representing the primary degradation pathway. The formation of prochlorperazine sulfoxide occurs rapidly under oxidative conditions and represents the major degradation product identified in stressed samples.

Hydrolytic stability under both acidic (0.1M HCl) and basic (0.1M NaOH) conditions shows relatively good stability [16], with minimal degradation observed under these stress conditions. This hydrolytic stability contrasts markedly with the compound's photolytic and oxidative instability.

| Stress Condition | Stability Assessment | Primary Degradation Mechanism | Kinetic Order |

|---|---|---|---|

| Thermal (40°C) | Moderately stable | Sulfoxidation, N-demethylation | First-order [11] |

| Thermal (60°C) | Decreased stability | Multiple oxidative pathways | First-order [11] |

| Humidity (75% RH) | Good solid-state stability | Minimal degradation | Negligible [12] |

| UV Light (254 nm) | Highly unstable | Photolytic, multiple products | First-order [12] |

| Sunlight | Most unstable condition | Complex photodegradation | Fastest rate [12] |

| Oxidative (3% H₂O₂) | Highly susceptible | Sulfoxidation primary | First-order [13] |

| Acid (0.1M HCl) | Good stability | Minimal hydrolysis | Slow [16] |

| Base (0.1M NaOH) | Good stability | Minimal hydrolysis | Slow [16] |

Degradation Pathways and Impurity Profiling

Prochlorperazine undergoes multiple degradation pathways under various stress conditions, with the formation of specific impurity profiles that have been comprehensively characterized through advanced analytical techniques. Sulfoxidation represents the predominant degradation pathway [12] [13], resulting in the formation of prochlorperazine sulfoxide as the major degradation product. This oxidative transformation occurs at the sulfur atom in the phenothiazine ring system and is facilitated by oxidative stress, photolytic conditions, and metabolic processes.

Dechlorination constitutes a significant photolytic degradation pathway [12] [13], involving the removal of the chlorine substituent at the 2-position of the phenothiazine ring. This process is particularly prominent under UV light exposure and has been associated with the photosensitivity effects observed in clinical settings. The dechlorination reaction proceeds with the release of hydrogen chloride and can lead to subsequent photosubstitution reactions.

N-demethylation represents both a metabolic and thermal degradation pathway [12] [13], resulting in the formation of N-desmethyl prochlorperazine. This demethylation occurs at the N-methyl group of the piperazine ring and is catalyzed by both enzymatic and thermal processes. The N-demethylated metabolite retains some pharmacological activity but with reduced potency compared to the parent compound.

N-oxidation pathways generate N-oxide derivatives [12] [13] through oxidative attack on the nitrogen atoms in the piperazine ring system. These oxidation products are typically pharmacologically inactive and represent important impurities that must be monitored during pharmaceutical development and stability studies.

Aromatic hydroxylation occurs primarily under photolytic conditions [12] [13], leading to the formation of hydroxylated derivatives, particularly the 2-hydroxy derivative following dechlorination and subsequent photosubstitution. This pathway represents a complex multi-step degradation process that can generate multiple hydroxylated products.

Complex photodegradation under intense light exposure generates more than 50 distinct degradation products [12] [18], making photolytic degradation the most complex degradation pathway. This extensive product formation includes dimers, dealkylated products, and various oxidized species that collectively represent a significant analytical challenge for impurity profiling.

| Degradation Pathway | Major Product | Formation Conditions | Analytical Identification | Regulatory Significance |

|---|---|---|---|---|

| Sulfoxidation | Prochlorperazine sulfoxide | Oxidative, photolytic, metabolic | LC-MS/MS, HPLC-UV [19] | Major impurity, >0.1% [12] |

| Dechlorination | Dechlorinated prochlorperazine | UV light, photolysis | LC-MS, NMR [12] [13] | Photosensitivity related |

| N-demethylation | N-desmethyl prochlorperazine | Thermal, metabolic | HPLC, LC-MS [12] [13] | Active metabolite |

| N-oxidation | N-oxide derivatives | Oxidative conditions | LC-MS, spectroscopy [12] | Inactive products |

| Aromatic hydroxylation | 2-hydroxy derivative | Photolysis post-dechlorination | LC-MS/MS [12] [13] | Secondary photoproduct |

| Complex photolysis | Multiple products (>50) | Intense light exposure | HPLC separation required [12] [18] | Extensive impurity profile |

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

4.88 (LogP)

log Kow = 4.88

4.6

Decomposition

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (95.24%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (95.24%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Therapeutic Uses

/Prochlorperazine is indicated/ for control of severe nausea and vomiting. /Included in US product label/

/Prochlorperazine is indicated/ for the treatment of schizophrenia. /Included in US product label/

Prochlorperazine is effective for the short-term treatment of generalized non-psychotic anxiety. However, prochlorperazine is not the first drug to be used in therapy for most patients with non-psychotic anxiety, because certain risks associated with its use are not shared by common alternative treatments (eg, benzodiazepines). /Included in US product label/

For more Therapeutic Uses (Complete) data for Prochlorperazine (7 total), please visit the HSDB record page.

Pharmacology

Prochlorperazine is a synthetic propylpiperazine derivative of phenothiazine with antiemetic, antipsychotic, antihistaminic, and anticholinergic activities. Prochlorperazine antagonizes the dopamine D2-receptor in the chemoreceptor trigger zone (CTZ) of the brain and may prevent chemotherapy-induced emesis. (NCI04)

MeSH Pharmacological Classification

ATC Code

N05 - Psycholeptics

N05A - Antipsychotics

N05AB - Phenothiazines with piperazine structure

N05AB04 - Prochlorperazine

Mechanism of Action

The principal pharmacologic effects of prochlorperazine are similar to those of chlorpromazine. Prochlorperazine has weak anticholinergic effects, moderate sedative effects, and strong extrapyramidal effects. Prochlorperazine has strong antiemetic activity.

The development of phenothiazine derivatives as psychopharmacologic agents resulted from the observation that certain phenothiazine antihistaminic compounds produced sedation. In an attempt to enhance the sedative effects of these drugs, promethazine and chlorpromazine were synthesized. Chlorpromazine is the pharmacologic prototype of the phenothiazines. The pharmacology of phenothiazines is complex, and because of their actions on the central and autonomic nervous systems, the drugs affect many different sites in the body. Although the actions of the various phenothiazines are generally similar, these drugs differ both quantitatively and qualitatively in the extent to which they produce specific pharmacologic effects. /Phenothiazine General Statement/

In the CNS, phenothiazines act principally at the subcortical levels of the reticular formation, limbic system, and hypothalamus. Phenothiazines generally do not produce substantial cortical depression; however, there is minimal information on the specific effects of phenothiazines at the cortical level. Phenothiazines also act in the basal ganglia, exhibiting extrapyramidal effects. The precise mechanism(s) of action, including antipsychotic action, of phenothiazines has not been determined, but may be principally related to antidopaminergic effects of the drugs. There is evidence to indicate that phenothiazines antagonize dopamine-mediated neurotransmission at the synapses. There is also some evidence that phenothiazines may block postsynaptic dopamine receptor sites. However, it has not been determined whether the antipsychotic effect of the drugs is causally related to their antidopaminergic effects. Phenothiazines also have peripheral and/or central antagonistic activity against alpha-adrenergic, serotonergic, histaminic (H1-receptors), and muscarinic receptors. Phenothiazines also have some adrenergic activity, since they block the reuptake of monoamines at the presynaptic neuronal membrane, which tends to enhance neurotransmission. The effects of phenothiazines on the autonomic nervous system are complex and unpredictable because the drugs exhibit varying degrees of alpha-adrenergic blocking, muscarinic blocking, and adrenergic activity. The antipsychotic activity of phenothiazines may be related to any or all of these effects, but it has been suggested that the drugs' effects on dopamine are probably most important. It has also been suggested that effects of phenothiazines on other amines (eg, gamma-aminobutyric acid [GABA]) or peptides (eg, substance P, endorphins) may contribute to their antipsychotic effect. Further study is needed to determine the role of central neuronal receptor antagonism and of effects on biochemical mediators in the antipsychotic action of the phenothiazines and other antipsychotic agents. /Phenothiazine General Statement/

Although the exact mechanism(s) of action has not been conclusively determined, phenothiazines have an antiemetic effect. The antiemetic activity may be mediated via a direct effect of the drugs on the medullary chemoreceptor trigger zone (CTZ), apparently by blocking dopamine receptors in the CTZ. Phenothiazines inhibit the central and peripheral effects of apomorphine and ergot alkaloids. Phenothiazines generally do not inhibit emesis caused by the action of drugs at the nodose ganglion or by local action on the GI tract. /Phenothiazine General Statement/

For more Mechanism of Action (Complete) data for Prochlorperazine (15 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Rhodopsin family

Dopamine

DRD2 [HSA:1813] [KO:K04145]

Vapor Pressure

Pictograms

Irritant

Other CAS

84-02-6

Absorption Distribution and Excretion

Prochlorperazine is reported to be mainly excreted via the feces and bile. Low quantities of unchanged prochlorperazine and its metabolite were detectable in the urine.

In a preliminary pharmacokinetic study involving healthy volunteers, the mean apparent volume of distribution following intravenous administration of 6.25 mg and 12.5 mg prochlorperazine were approximately 1401 L and 1548 L, respectively. Prochlorperazine is reported to be distributed to most body tissues with high concentrations being distributed into liver and spleen. There is evidence that phenothiazines are excreted in the breast milk of nursing mothers.

The mean plasma clearance (CL) of prochlorperazine following intravenous administration in healthy volunteers was approximately 0.98L/h x kg. The mean renal clearance was about 23.6 mL/h.

Phenothiazines are generally well absorbed from the GI tract and from parenteral sites; however, absorption may be erratic, particularly following oral administration. Considerable interindividual variations in peak plasma concentrations have been reported. The variability may result from genetic differences in the rate of metabolism, biodegradation of the drug in the GI lumen, and/or metabolism of the drug during absorption (in the GI mucosa) and first pass through the liver.

Phenothiazines are highly bound to plasma proteins.

Phenothiazines and their metabolites are distributed into most body tissues and fluids, with high concentrations being distributed into the brain, lungs, liver, kidneys, and spleen. /Phenothiazine General Statement/

Phenothiazines readily cross the placenta. It is not known if the drugs are distributed into milk; however, the size of the molecules and their ability to readily cross the blood-brain barrier suggest that the drugs would be distributed into milk.

For more Absorption, Distribution and Excretion (Complete) data for Prochlorperazine (12 total), please visit the HSDB record page.

Metabolism Metabolites

Most metabolites of phenothiazines are pharmacologically inactive; however, certain metabolites (eg, 7-hydroxychlorpromazine, mesoridazine) show moderate pharmacologic activity and may contribute to the action of the drugs. There is limited evidence to indicate that some phenothiazines (eg, chlorpromazine) may induce their own metabolism. /Phenothiazine General Statement/

Metabolized primarily in liver /by/ oxidation, hydroxylation, demethylation, sulfoxide formation and conjugation with glucuronic acid; metabolic alterations in side chain may also occur.

After chronic administration of piperazine-substituted phenothiazine drugs ... to rats, tissues contained drug metabolites, in which piperazine ring fission by multiple oxidative n-dealkylation had occurred to give substituted ethylenediamine. Thus, n-[gamma-(2-chlorphenothiazinyl-10)-propyl]ethylenediamine ... from prochlorperazine ...

Yields 2-chloro-10-(3-(4-methylpiperazin-1-yl)propyl)phenothiazine-n-oxide and 2-chloro-10-(3-(4-methylpiperazin-1-yl)propyl)phenothiazine sulfoxide in rats

For more Metabolism/Metabolites (Complete) data for Prochlorperazine (7 total), please visit the HSDB record page.

Hepatic. Undergoes metabolism in the gastric mucosa and on first pass through the liver, CYP2D6 and/or CYP3A4. Half Life: 6 to 8 hours

Associated Chemicals

Prochlorperazine edisylate; 1257-78-9

Wikipedia

Hyoscine_butylbromide

Drug Warnings

VET: Epinephrine may further lower, rather than elevate, blood pressures in animals on this phenothiazine derivatives.

Do not use in patients with known hypersensitivity to phenothiazines.

Do not use in comatose states or in the presence of large amounts of central nervous system depressants (alcohol, barbiturates, narcotics, etc.).

For more Drug Warnings (Complete) data for Prochlorperazine (53 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Pharmaceuticals

Methods of Manufacturing

A toluene solution of 1-(3-chloropropyl)-4-methylpiperazine and 2-chlorophenothiazine is refluxed with sodamide for several hours. After filtering and distilling of the toluene, the prochlorperazine is obtained by short-path distillation under high vacuum.

General Manufacturing Information

Prochlorperazine has questionable utility as an antipsychotic agent... it is rarely employed in psychiatry

Storage Conditions

Store in tight, light-resistant container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity.

Interactions

Chlorpromazine is used concurrently with meperidine to enhance its analgesic effect. ... Prochlorperazine...reported to interact with meperidine.

Benztropine is useless in treating tardive dyskinesia caused by chlorpromazine & possibility exists that it contributes to this adverse effect. ... Other phenothiazines associated with tardive dyskinesia including ... prochlorperazine. Similarly acting phenothiazines would be expected to have capability of producing dyskinesia.

QT interval-prolonging medications, including cisapride, erythromycin, and quinidine /may produce/ additive QT interval prolongation increasing the risk of developing cardiac arrhythmias when /concurrently administered with phenothiazines/. /Phenothiazines/

For more Interactions (Complete) data for Prochlorperazine (30 total), please visit the HSDB record page.

Stability Shelf Life

Dates

Prochlorperazine for nausea and vomiting accompanied COVID-19

C S Kow, S S HasanPMID: 33068035 DOI: 10.1111/jgh.15301

Abstract

Prochlorperazine-induced photoallergic reaction confirmed by photopatch test

Eriko Komatsuda, Naoko Enzan, Michihiro KonoPMID: 34109659 DOI: 10.1111/1346-8138.16017

Abstract

An extrapyramidal reaction presenting as an acute temporomandibular episode: a case report

William R BachandPMID: 34185669 DOI:

Abstract

This case report describes an adverse reaction (phenothiazine reaction) to prochlorperazine (Compazine), a commonly prescribed drug. The patient had been referred to a dental clinic for an oral evaluation because of muscle spasms in the oral musculature. He had severe muscle spasms, a reduced range of motion, difficulty registering a repeatable maximum intercuspation, facial grimacing, and difficulty speaking because of the spasms. The dental examination revealed no history of trauma to the musculature or the temporomandibular joints and no previous history of seizures. The patient was a young, healthy man who had recently been hospitalized for an upper respiratory infection and sinusitis. The drug regimen used to treat the sinusitis and respiratory infection caused some nausea and vomiting, and the patient received a prescription for prochlorperazine to control the symptoms. When questioned in the dental clinic about his medical and drug use history, he reported taking only amoxicillin for the infections. His symptoms worsened, necessitating a referral to a co-located emergency department. When he was asked specifically if he was taking Compazine, the patient reported that he had taken it earlier in the day. A tentative diagnosis of a phenothiazine reaction was made, and 50 mg of diphenhydramine was administered intramuscularly. The patient showed a marked alleviation of symptoms. Although the patient's reaction to the prochlorperazine is common, many dental care providers may never treat a patient with such symptoms. The phenothiazines are a common class of drugs, and some, such as prochlorperazine, are often prescribed by dentists. This case highlights the importance of taking an accurate history and being aware of possible adverse effects of medications.I-FiBH trial: intravenous fluids in benign headaches-a randomised, single-blinded clinical trial

Tony Zitek, Tiffany Sigal, Gina Sun, Chris Martin Manuel, Khanhha TranPMID: 32620543 DOI: 10.1136/emermed-2019-209389

Abstract

Many emergency physicians use an intravenous fluid bolus as part of a 'cocktail' of therapies for patients with headache, but it is unclear if this is beneficial. The objective of this study was to determine if an intravenous fluid bolus helps reduce pain or improve other outcomes in patients who present to the ED with a benign headache.This was a randomised, single-blinded, clinical trial performed on patients aged 10-65 years old with benign headaches who presented to a single ED in Las Vegas, Nevada, from May 2017 to February 2019. All patients received prochlorperazine and diphenhydramine, and they were randomised to also receive either 20 mL/kg up to 1000 mL of normal saline (the fluid bolus group) or 5 mL of normal saline (the control group). The primary outcome was the difference between groups in mean pain reduction 60 min after the initiation of treatment. Secondarily, we compared groups with regards to pain reduction at 30 min, nausea scores, the use of rescue medications and disposition.

We screened 67 patients for enrolment, and 58 consented. Of those, 35 were randomised to the fluid bolus group and 23 to the control group. The mean pain score dropped by 48.3 mm over 60 min in the fluid bolus group, compared with 48.7 mm in the control group. The between groups difference of 0.4 mm (95% CI -16.5 to 17.3) was not statistically significant (p=0.96). Additionally, no statistically significant difference was found between groups for any secondary outcome.

Though our study lacked statistical power to detect small but clinically significant differences, ED patients who received an intravenous fluid bolus for their headache had similar improvements in pain and other outcomes compared with those who did not.

.

Acute Dystonic Reactions in Children Treated for Headache With Prochlorperazine or Metoclopramide

Laura Kirkpatrick, Yoshimi Sogawa, Catalina ClevesPMID: 32098684 DOI: 10.1016/j.pediatrneurol.2020.01.013

Abstract

The incidences of dystonic reactions to metoclopramide and prochlorperazine have not been well characterized in children.Medical record data were reviewed for patients at a tertiary care pediatric hospital who received metoclopramide or prochlorperazine for treatment of headache.

A total of 4588 clinical encounters were identified, 2542 with prochlorperazine and 2046 with metoclopramide. One patient had a dystonic reaction with metoclopramide (0.049%). Eleven patients had a dystonic reaction with prochlorperazine (0.43%). The relative risk of a dystonic reaction with prochlorperazine over metoclopramide is 8.85 (95% confidence interval 1.15 to 68.5). There were differences between groups of patients who received metoclopramide versus prochlorperazine in terms of age, number of doses, and coadministration of diphenhydramine. In a logistic regression, administration of prochlorperazine over metoclopramide (P = 0.019) and greater number of doses (P < 0.001) remained associated with acute dystonic reactions.

Dystonic reactions are rare events among pediatric patients treated for acute headache, but are more common with prochlorperazine than metoclopramide.

The Real-World Safety and Effectiveness of Prochlorperazine in Indian Patients with Dizziness

Deepak Haldipur, Naveen Krishnamurthy, Bhavana APMID: 32009365 DOI:

Abstract

Considering the prevailing concerns about extrapyramidal symptoms (EPS) associated with oral prochlorperazine, this study was conducted to assess the safety of oral prochlorperazine (in recommended dose/duration) in the management of acute dizziness. Effectiveness was also assessed in the Indian real-world setting.A prospective, multicentric, single-arm observational study was conducted across 20 centers in India. Data from 500 patients were analyzed. Patients presenting with a complaint of dizziness, receiving prochlorperazine (Stemetil® MD-5 mg, t.i.d.) as per the routine clinical practice were enrolled. Safety and effectiveness at Week-1, compared to baseline, were assessed.

The mean (SD) age of the population was 43.3 (11.93) years with a marginally higher proportion of women (women: 52.2% Vs men 47.8%). The mean (SD) dose of prochlorperazine was 14.9 (0.24) mg/day. Only three patients (0.006%) reported adverse drug reactions (headache, asthenia, somnolence) during the conduct of the study, which were mild in severity and were completely resolved. Further, a significant reduction in the number of episodes of dizziness was noted at the end of Week-1(p<.0001). Moreover, improvement in the number of episodes from baseline to Week-1 was significant for nausea, vomiting, lightheadedness, and headache.

Prochlorperazine was well-tolerated in the management of acute dizziness when administered at a mean dose of 14.9 mg/day, and mean duration of 7.2 days. Additionally, prochlorperazine was effective in providing significant symptomatic relief from dizziness and associated vomiting and nausea.

Endocytosis Inhibition in Humans to Improve Responses to ADCC-Mediating Antibodies

Hui Yi Chew, Priscila O De Lima, Jazmina L Gonzalez Cruz, Blerida Banushi, Godwins Echejoh, Lingbo Hu, Shannon R Joseph, Benedict Lum, James Rae, Jake S O'Donnell, Lilia Merida de Long, Satomi Okano, Brigid King, Rachael Barry, Davide Moi, Roberta Mazzieri, Ranjeny Thomas, Fernando Souza-Fonseca-Guimaraes, Matthew Foote, Adam McCluskey, Phillip J Robinson, Ian H Frazer, Nicholas A Saunders, Robert G Parton, Riccardo Dolcetti, Katharine Cuff, Jennifer H Martin, Benedict Panizza, Euan Walpole, James W Wells, Fiona SimpsonPMID: 32142680 DOI: 10.1016/j.cell.2020.02.019

Abstract

A safe and controlled manipulation of endocytosis in vivo may have disruptive therapeutic potential. Here, we demonstrate that the anti-emetic/anti-psychotic prochlorperazine can be repurposed to reversibly inhibit the in vivo endocytosis of membrane proteins targeted by therapeutic monoclonal antibodies, as directly demonstrated by our human tumor ex vivo assay. Temporary endocytosis inhibition results in enhanced target availability and improved efficiency of natural killer cell-mediated antibody-dependent cellular cytotoxicity (ADCC), a mediator of clinical responses induced by IgG1 antibodies, demonstrated here for cetuximab, trastuzumab, and avelumab. Extensive analysis of downstream signaling pathways ruled out on-target toxicities. By overcoming the heterogeneity of drug target availability that frequently characterizes poorly responsive or resistant tumors, clinical application of reversible endocytosis inhibition may considerably improve the clinical benefit of ADCC-mediating therapeutic antibodies.MAGraine: Magnesium compared to conventional therapy for treatment of migraines

Manar Kandil, Sabrin Jaber, Dharati Desai, Stephany Nuñez Cruz, Nadine Lomotan, Uzma Ahmad, Michael Cirone, Jaxson Burkins, Marc McDowellPMID: 33041146 DOI: 10.1016/j.ajem.2020.09.033